molecular formula C22H22N2O4 B11018592 (2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one

(2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B11018592
M. Wt: 378.4 g/mol
InChI Key: NRYFGNVBRXEDAN-ZHACJKMWSA-N
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Description

The compound (2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a complex organic molecule featuring a piperazine ring, a benzodioxin moiety, and a phenylprop-2-en-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is often synthesized via nucleophilic substitution reactions involving ethylenediamine and dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzodioxin moiety with the piperazine derivative and the phenylprop-2-en-1-one structure using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one: can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate signaling pathways by binding to specific sites, leading to alterations in cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the benzodioxin moiety and the piperazine ring in this compound provides distinct chemical and biological properties, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

(E)-1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C22H22N2O4/c25-21(11-10-17-6-2-1-3-7-17)23-12-14-24(15-13-23)22(26)20-16-27-18-8-4-5-9-19(18)28-20/h1-11,20H,12-16H2/b11-10+

InChI Key

NRYFGNVBRXEDAN-ZHACJKMWSA-N

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

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